molecular formula C14H9N3O6S3 B12688637 Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt CAS No. 129836-16-4

Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt

Cat. No.: B12688637
CAS No.: 129836-16-4
M. Wt: 411.4 g/mol
InChI Key: WDZVIIPOEAYNIW-UHFFFAOYSA-N
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Description

Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzenediazonium group and a benzothiazolyl moiety, both of which are substituted with sulfonic acid groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt typically involves the diazotization of aniline derivatives. The process begins with the nitration of aniline to form nitroaniline, followed by reduction to produce the corresponding amine. This amine is then diazotized using sodium nitrite and hydrochloric acid under cold conditions to form the diazonium salt. The final step involves coupling the diazonium salt with 6-methyl-7-sulfo-2-benzothiazole to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Produce halogenated, hydroxylated, or aminated derivatives.

    Coupling Reactions: Yield azo dyes and pigments.

    Reduction Reactions: Form aniline derivatives.

Scientific Research Applications

Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The sulfonic acid groups enhance the solubility and reactivity of the compound, facilitating its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium, 4-sulfo-, inner salt
  • Benzenediazonium, 2-sulfo-, inner salt
  • Benzenediazonium, 4-(2-benzothiazolyl)-2-sulfo-, inner salt

Uniqueness

Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt is unique due to the presence of both benzothiazolyl and sulfonic acid groups, which impart distinct chemical properties. This combination enhances its reactivity and solubility, making it more versatile compared to similar compounds.

Properties

CAS No.

129836-16-4

Molecular Formula

C14H9N3O6S3

Molecular Weight

411.4 g/mol

IUPAC Name

2-diazonio-5-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)benzenesulfonate

InChI

InChI=1S/C14H9N3O6S3/c1-7-2-4-10-12(13(7)26(21,22)23)24-14(16-10)8-3-5-9(17-15)11(6-8)25(18,19)20/h2-6H,1H3,(H-,18,19,20,21,22,23)

InChI Key

WDZVIIPOEAYNIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)[N+]#N)S(=O)(=O)[O-])S(=O)(=O)O

Origin of Product

United States

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